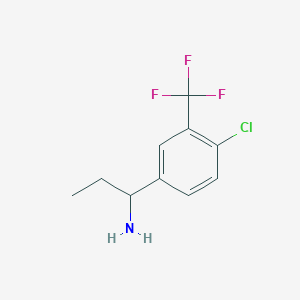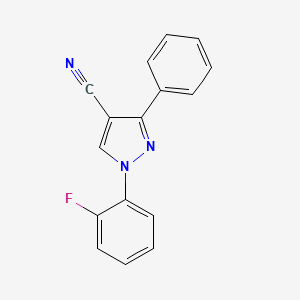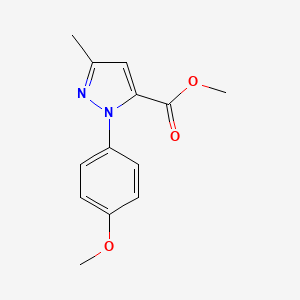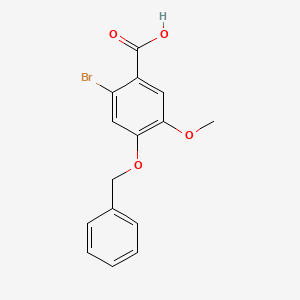
4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. Common methods for synthesizing benzoic acid derivatives involve electrophilic aromatic substitution or through the oxidation of aromatic side chains .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. Benzoic acid derivatives are known to undergo reactions like esterification, amidation, and reduction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Studies have identified phenyl ether derivatives, closely related to 4-(benzyloxy)-2-bromo-5-methoxybenzoic acid, displaying strong antioxidant activities. For instance, compounds isolated from the fungus Aspergillus carneus showed significant antioxidant potential, comparable to ascorbic acid, suggesting potential applications in combating oxidative stress (Xu et al., 2017).
Synthetic Applications
This compound and its analogs play a crucial role in synthetic chemistry. For example, research on the Suzuki cross-coupling reaction involving sterically hindered aryl boronates with analogs of this compound has been reported, highlighting its importance in creating biaryl structures, which are valuable in various chemical syntheses (Chaumeil, Signorella, & Drian, 2000).
Photodynamic Therapy Applications
Recent studies have focused on the development of new zinc phthalocyanine compounds substituted with benzoic acid derivatives for photodynamic therapy, a treatment method for cancer. These compounds, including those similar to this compound, exhibit high singlet oxygen quantum yields, essential for effective photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Application in Organic Synthesis
Derivatives of benzoic acid, including those similar to this compound, are used in the synthesis of various organic compounds. For instance, the synthesis of amisulpride intermediates from 4-amino-2-hydroxybenzoic acid involves derivatives of benzoic acid, demonstrating their utility in pharmaceutical synthesis (Wang Yu, 2008).
Wirkmechanismus
Target of Action
It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol , which is used as a topical drug for medical depigmentation . Therefore, it’s plausible that 4-(Benzyloxy)-2-bromo-5-methoxybenzoic acid may also interact with melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes.
Mode of Action
Monobenzone, a structurally similar compound, is known to increase the excretion of melanin from melanocytes . This effect is thought to be responsible for the depigmenting effect of the drug in humans . It’s possible that this compound may have a similar interaction with its targets.
Biochemical Pathways
Monobenzone is known to increase the excretion of melanin from melanocytes , which could disrupt the normal functioning of these cells and the melanin biosynthesis pathway.
Result of Action
If it acts similarly to monobenzone, it may cause destruction of melanocytes and permanent depigmentation .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRCDKRKCGEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



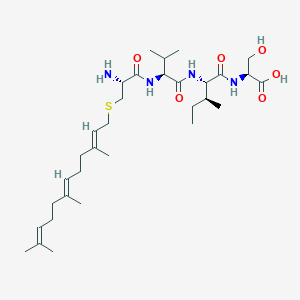
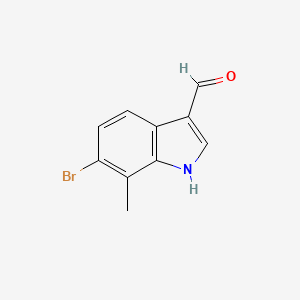

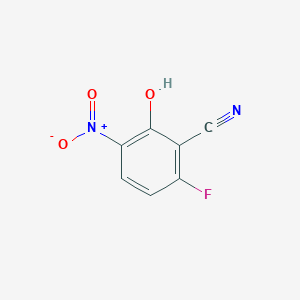
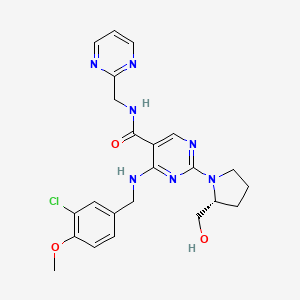

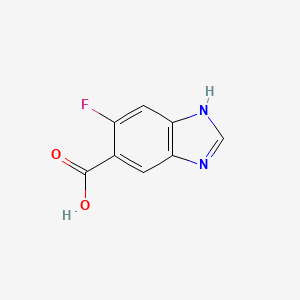

![2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1447175.png)

